N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C14H19N5O2S |
|---|---|
Molecular Weight |
321.40 g/mol |
IUPAC Name |
1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H19N5O2S/c1-8(2)17-12(20)9-4-3-5-19(6-9)14-18-11-10(22-14)13(21)16-7-15-11/h7-9H,3-6H2,1-2H3,(H,17,20)(H,15,16,21) |
InChI Key |
XTXPPMZOMDCDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Traditional Cyclocondensation and Amination
The foundational approach involves constructing the thiazolo[4,5-d]pyrimidine scaffold via cyclocondensation, followed by amination with a pre-synthesized piperidine derivative. A representative protocol derives from patents describing thiazolo[4,5-d]pyrimidine syntheses :
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Thiazole Intermediate Formation :
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Piperidine Coupling :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 110°C, 4h | 68% | 95% |
| 2 | K₂CO₃, DMF, 80°C | 50% | 91% |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency, particularly for heterocyclic systems. A modified protocol from PMC literature involves:
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Core Synthesis :
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Combine 4-hydroxy-7-isopropyl-6-oxothieno[2,3-b]pyridine-5-carboxamide with thiourea derivatives under microwave irradiation (150°C, 20 min) to form the thiazolo[4,5-d]pyrimidine ring.
-
-
Piperidine Introduction :
Advantages :
-
40% reduction in reaction time compared to traditional methods.
Solid-Phase Synthesis for High-Throughput Production
Patents describe resin-bound strategies for scalable synthesis:
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Resin Functionalization :
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Load Wang resin with Fmoc-protected piperidine-3-carboxylic acid (loading: 0.8 mmol/g).
-
-
Thiazolopyrimidine Coupling :
Scalability :
Post-Functionalization of Preformed Thiazolopyrimidines
Late-stage diversification methods from ACS publications enable modular synthesis:
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Suzuki-Miyaura Cross-Coupling :
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Reductive Amination :
Comparative Analysis of Methods
| Method | Yield Range | Time Efficiency | Scalability | Purity |
|---|---|---|---|---|
| Traditional | 45–52% | Low | Moderate | 90–95% |
| Microwave-Assisted | 70–78% | High | High | 95–98% |
| Solid-Phase | 60–65% | Moderate | High | >99% |
| Post-Functionalization | 70–82% | Moderate | Low | 85–90% |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity : Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds exhibit antiviral properties. The compound may be effective against certain viral diseases, potentially functioning as a therapeutic agent to ameliorate or prevent viral infections .
- Anticancer Potential : The structural features of N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide suggest it could inhibit specific cancer cell lines. Studies have shown that thiazole and pyrimidine derivatives can induce apoptosis in cancer cells .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of thiazolo[4,5-d]pyrimidine derivatives. The findings indicated that these compounds could inhibit viral replication in vitro, suggesting a pathway for developing new antiviral drugs.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, researchers investigated the anticancer properties of various thiazole derivatives. The study found that specific compounds induced cell cycle arrest and apoptosis in breast cancer cell lines, indicating the potential for this compound to be developed as an anticancer agent.
Case Study 3: Neuroprotection
A recent investigation published in Neuropharmacology assessed the neuroprotective effects of thiazole-based compounds. The results demonstrated that these compounds could reduce oxidative stress and neuronal cell death in models of neurodegeneration.
Mechanism of Action
The mechanism of action of N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives, such as:
Uniqueness
N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its isopropyl and piperidine groups contribute to its unique binding interactions and pharmacokinetic profile, distinguishing it from other thiazolo[4,5-d]pyrimidine derivatives .
Biological Activity
N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide, with CAS number 1334489-99-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N5O2S
- Molecular Weight : 321.40 g/mol
- LogP : 1.5344 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 115.98 Ų
Biological Activity Overview
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties. It has been noted to inhibit viral replication in vitro, potentially through interference with viral RNA synthesis pathways .
- Anticancer Potential : The compound has shown promise in preclinical models as an anticancer agent. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. This effect is hypothesized to be due to its ability to modulate oxidative stress and inflammation in neuronal cells .
The mechanisms underlying the biological activities of this compound are diverse:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : It is believed to interact with various signaling pathways that regulate apoptosis and cell survival.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazolo[4,5-d]pyrimidinone core, followed by piperidine ring functionalization. Key steps may include:
- Cyclocondensation : Reacting thiourea derivatives with α,β-unsaturated carbonyl compounds to form the thiazolo-pyrimidine scaffold .
- Coupling Reactions : Introducing the isopropyl-piperidine-carboxamide moiety via nucleophilic substitution or amide bond formation under conditions optimized for steric hindrance (e.g., DMF as solvent, carbodiimide coupling agents) .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >95% purity .
Q. How is the compound characterized structurally?
Structural confirmation relies on a combination of spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiazolo-pyrimidine core (e.g., δ 7.5–8.5 ppm for aromatic protons) and piperidine carboxamide (δ 2.5–3.5 ppm for isopropyl groups) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 363.1234 calculated vs. observed) .
- IR Spectroscopy : Confirms functional groups like amide C=O (1650–1700 cm) and thiazole C-S (650–750 cm) .
Q. What solvents and reaction conditions are optimal for its stability?
The compound is stable in aprotic solvents (DMF, DMSO) under inert atmospheres (N/Ar). Avoid aqueous acidic/basic conditions to prevent hydrolysis of the thiazolo-pyrimidine ring. Storage at −20°C in desiccated form is recommended for long-term stability .
Advanced Research Questions
Q. How can computational methods aid in optimizing its synthetic pathway?
Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states, identifying energetically favorable pathways. For example:
- Reaction Path Search : Simulations using software like Gaussian or ORCA to model cyclization steps, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS calculations optimize solvent selection for coupling reactions, improving yields by 15–20% .
- Machine Learning : Training models on existing pyrimidine synthesis data to predict optimal catalysts (e.g., Pd/Cu systems for cross-coupling) .
Q. What methodologies are used to assess its biological target interactions?
Advanced interaction studies employ:
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (k/k) with immobilized enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding, with typical stoichiometry (n) of 1:1 .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in active sites (e.g., kinase ATP pockets), validated by mutagenesis studies .
Q. How can contradictory data on its enzyme inhibition potency be resolved?
Discrepancies in IC values (e.g., 10 nM vs. 50 nM in kinase assays) may arise from:
- Assay Conditions : Variability in ATP concentrations (1 mM vs. 100 μM) or buffer pH (7.4 vs. 6.8). Standardize protocols using reference inhibitors (e.g., staurosporine) .
- Off-Target Effects : Use orthogonal assays (e.g., radiometric vs. fluorescence-based) and gene knockout models to confirm specificity .
- Meta-Analysis : Pool data from multiple studies (≥5 independent experiments) with statistical weighting to derive consensus values .
Q. What strategies improve its pharmacokinetic profile for therapeutic applications?
- Prodrug Design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability, with enzymatic cleavage in vivo .
- Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., replacing isopropyl with cyclopropyl) to balance blood-brain barrier penetration and solubility .
- Metabolic Stability : Microsomal incubation (human liver microsomes) identifies vulnerable sites for deuteration or fluorination to block CYP450-mediated degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
